molecular formula C11H14O6S B14226444 Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate CAS No. 828276-76-2

Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate

Cat. No.: B14226444
CAS No.: 828276-76-2
M. Wt: 274.29 g/mol
InChI Key: RJIPIRLTGURQTD-UHFFFAOYSA-N
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Description

Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate: is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a benzenesulfonyl group attached to a hydroxybutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate typically involves the esterification of 4-hydroxybutanoic acid with methanol in the presence of a strong acid catalyst, followed by the sulfonation of the resulting ester with benzenesulfonyl chloride. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Catalysts: Strong acids like sulfuric acid or hydrochloric acid.

    Solvents: Common organic solvents such as dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

    Oxidation: Methyl 4-[(benzenesulfonyl)oxy]-3-oxobutanoate.

    Reduction: Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanol.

    Substitution: Various sulfonamide or sulfonate derivatives.

Scientific Research Applications

Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 4-[(trifluoromethyl)benzenesulfonyl]oxy]-3-hydroxybutanoate
  • Methyl 4-[(methanesulfonyl)oxy]-3-hydroxybutanoate
  • Methyl 4-[(p-toluenesulfonyl)oxy]-3-hydroxybutanoate

Uniqueness: Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate is unique due to its specific benzenesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other sulfonate esters. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

828276-76-2

Molecular Formula

C11H14O6S

Molecular Weight

274.29 g/mol

IUPAC Name

methyl 4-(benzenesulfonyloxy)-3-hydroxybutanoate

InChI

InChI=1S/C11H14O6S/c1-16-11(13)7-9(12)8-17-18(14,15)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3

InChI Key

RJIPIRLTGURQTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(COS(=O)(=O)C1=CC=CC=C1)O

Origin of Product

United States

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